(S)-2-(Bromomethyl)-1,4-dioxane

Asymmetric synthesis Chiral building block Medicinal chemistry

(S)-2-(Bromomethyl)-1,4-dioxane (CAS 2287191-39-1) is a chiral heterocyclic compound characterized by a 1,4-dioxane core bearing a reactive bromomethyl substituent at the 2-position with defined (S)-stereochemistry. With a molecular formula of C5H9BrO2 and a molecular weight of 181.03 g/mol, this compound serves as a versatile electrophilic intermediate in organic synthesis.

Molecular Formula C5H9BrO2
Molecular Weight 181.03 g/mol
Cat. No. B12954122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Bromomethyl)-1,4-dioxane
Molecular FormulaC5H9BrO2
Molecular Weight181.03 g/mol
Structural Identifiers
SMILESC1COC(CO1)CBr
InChIInChI=1S/C5H9BrO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2/t5-/m1/s1
InChIKeyYTHQREFZXMNKRR-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(Bromomethyl)-1,4-dioxane (CAS 2287191-39-1): Chiral Bromomethyl Building Block for Asymmetric Synthesis


(S)-2-(Bromomethyl)-1,4-dioxane (CAS 2287191-39-1) is a chiral heterocyclic compound characterized by a 1,4-dioxane core bearing a reactive bromomethyl substituent at the 2-position with defined (S)-stereochemistry . With a molecular formula of C5H9BrO2 and a molecular weight of 181.03 g/mol, this compound serves as a versatile electrophilic intermediate in organic synthesis . Its primary utility lies in nucleophilic substitution reactions, where the bromine atom functions as an effective leaving group, enabling the construction of more complex molecules with retention of stereochemical information .

Why (S)-2-(Bromomethyl)-1,4-dioxane Cannot Be Replaced by Its Racemate or Regioisomers


Procurement of a generic bromomethyl dioxane in place of the specific (S)-enantiomer (CAS 2287191-39-1) introduces critical risks in asymmetric synthesis. The racemic mixture (CAS 1339058-38-6) lacks stereochemical definition, leading to the formation of diastereomeric or enantiomeric mixtures in downstream products, which can drastically alter biological activity and complicate purification . Similarly, substitution with regioisomers like 2-(bromomethyl)-1,3-dioxane or other dioxane derivatives is not viable due to fundamental differences in ring conformation, stability, and reactivity under nucleophilic conditions [1]. The specific stereoelectronic environment of the 1,4-dioxane ring influences the reactivity of the bromomethyl group in SN2 reactions, making the (S)-2-substituted-1,4-dioxane scaffold a non-interchangeable building block for stereocontrolled syntheses .

Quantitative Differentiators for (S)-2-(Bromomethyl)-1,4-dioxane vs. Racemate and Regioisomers


Enantiomeric Purity Defines Utility in Asymmetric Synthesis

The (S)-enantiomer is supplied with a minimum purity of 95% and up to 98% (NLT 98%) from reputable vendors, ensuring a defined stereochemical input for asymmetric transformations . In contrast, the racemic 2-(bromomethyl)-1,4-dioxane (CAS 1339058-38-6) is an equimolar mixture of (R)- and (S)-enantiomers, offering no stereochemical control and necessitating costly chiral resolution or asymmetric catalysis in downstream steps [1].

Asymmetric synthesis Chiral building block Medicinal chemistry

Ring Conformation Dictates Reactivity in Nucleophilic Substitution

The 1,4-dioxane ring adopts a chair conformation that places the bromomethyl group in an equatorial position, minimizing steric hindrance for backside nucleophilic attack in SN2 reactions . This contrasts with the more strained 1,3-dioxane scaffold, which exhibits different conformational preferences and altered reactivity profiles [1]. The bromine atom in 1,4-dioxane derivatives serves as an effective leaving group, with nucleophilic substitution proceeding via a well-characterized SN2 mechanism .

SN2 reactivity Leaving group ability Conformational analysis

Commercial Availability and Cost Implications of Stereochemistry

The (S)-enantiomer is commercially available from multiple suppliers in research quantities (1g, 5g, 10g), with a listed price of approximately ¥11,400.00 per gram (or ¥7,980.00 with membership) . The racemic analog is also available at similar purity levels (95%+) but typically at a lower cost, reflecting the absence of chiral resolution in its synthesis [1]. The premium for the enantiopure compound is justified by the elimination of downstream purification costs and the assurance of stereochemical integrity in final products.

Procurement Cost analysis Chiral building block

Recommended Applications for (S)-2-(Bromomethyl)-1,4-dioxane Based on Quantitative Evidence


Synthesis of Enantiopure Pharmaceutical Intermediates

The defined (S)-stereochemistry of this compound makes it an ideal starting material for the construction of chiral pharmaceutical intermediates, particularly those requiring a 1,4-dioxane moiety with a functionalizable methyl handle. Its use in SN2 reactions allows for the introduction of diverse nucleophiles while preserving stereochemical integrity, a critical requirement in drug discovery programs targeting chiral targets .

Chiral Ligand and Catalyst Precursor Synthesis

The bromomethyl group serves as a versatile anchor point for attaching the chiral 1,4-dioxane scaffold to larger ligand frameworks. This is particularly valuable in the preparation of chiral ligands for asymmetric catalysis, where the rigid 1,4-dioxane ring can impart conformational constraints that enhance enantioselectivity .

Stereocontrolled Polymer and Material Science Modifications

In materials science, the enantiopure compound can be used to introduce chiral centers into polymer backbones or as a monomer for chiral polymers. The reactive bromomethyl group enables post-polymerization modifications or the synthesis of chiral monomers with controlled stereochemistry, which can influence material properties such as optical activity or self-assembly behavior .

Mechanistic Studies of SN2 Reactivity at Chiral Centers

The compound's well-defined stereochemistry and predictable SN2 reactivity make it a useful probe for investigating stereoelectronic effects in nucleophilic substitution reactions. Researchers can use it to study the influence of ring conformation on reaction rates and stereochemical outcomes, providing fundamental insights into organic reaction mechanisms .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-(Bromomethyl)-1,4-dioxane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.